molecular formula C7H9NO3S B13670443 Methyl 2-(Methoxymethyl)thiazole-4-carboxylate

Methyl 2-(Methoxymethyl)thiazole-4-carboxylate

Cat. No.: B13670443
M. Wt: 187.22 g/mol
InChI Key: KQSBTUCKFCRPLU-UHFFFAOYSA-N
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Description

Methyl 2-(Methoxymethyl)thiazole-4-carboxylate (CAS 1549301-03-2) is a high-purity chemical building block for research and development. This compound features a thiazole ring core substituted with a methoxymethyl group at the 2-position and a carboxylate ester at the 4-position, as defined by its molecular formula C 7 H 9 NO 3 S and molecular weight of 187.22 g/mol . As an ester derivative, this compound is a key synthetic intermediate, particularly in the preparation of the corresponding carboxylic acid, 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid (CAS 1086380-07-5) . This acid is a versatile scaffold in medicinal chemistry and organic synthesis, used in the development of various bioactive molecules . Thiazole derivatives, in general, are of significant value in pharmaceutical research, materials science, and as ligands in catalysis, though specific applications for this methyl ester are directed by the researcher's objectives. Please handle this product with appropriate care. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-10-3-6-8-5(4-12-6)7(9)11-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSBTUCKFCRPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form Thiazole Core

  • Starting from α-haloketones (such as 2-chloroacetoacetate esters) and thioamide derivatives, cyclization occurs to form the thiazole ring.
  • For example, the reaction of 2-chloroacetoacetic acid ethyl ester with thiobenzamide derivatives under reflux conditions yields 2-substituted thiazole-5-carboxylic acid esters.

Introduction of Methoxymethyl Group at 2-Position

  • Alkylation of the 2-position of the thiazole ring can be achieved via nucleophilic substitution using methoxymethyl halides (e.g., methoxymethyl chloride or bromide) in the presence of a base such as potassium carbonate.
  • This step typically involves heating the thiazole ester with the methoxymethyl halide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–110°C) to promote substitution.

Esterification or Direct Use of Methyl Ester

  • The carboxylic acid group at the 4-position can be esterified using standard Fischer esterification with methanol and acid catalysts or introduced directly if starting from methyl 2-chloroacetoacetate.
  • Purification is performed by recrystallization from suitable solvents such as methanol or acetone.

Detailed Experimental Procedure (Adapted from Related Thiazole Syntheses)

Step Reagents & Conditions Description Yield & Purity
1. Preparation of Thioamide Intermediate Reaction of appropriate aromatic nitriles with thioacetamide in refluxing ethanol Formation of thiobenzamide precursor for cyclization High yield (>85%)
2. Cyclization Reaction of thiobenzamide with 2-chloroacetoacetate ester in ethanol under reflux for 5 hours Formation of 2-substituted thiazole-5-carboxylate ester 75–90% yield
3. Alkylation Treatment of thiazole ester with methoxymethyl chloride and potassium carbonate in DMF at 80–110°C for 4–6 hours Introduction of methoxymethyl group at 2-position 60–80% yield
4. Purification Recrystallization from methanol or acetone Isolation of pure this compound Purity >98% by HPLC

Analytical Characterization

  • Melting Point: Typically in the range of 100–130°C depending on purity and substituents.
  • NMR Spectroscopy:
    • ^1H NMR shows characteristic singlets for methoxymethyl protons (~3.3–3.5 ppm for OCH3 and ~4.5 ppm for CH2O).
    • Aromatic and thiazole protons appear in the 6.5–8.5 ppm range.
  • Mass Spectrometry: Confirms molecular ion peak consistent with the molecular weight of this compound.
  • HPLC Purity: Typically >98% after recrystallization.

Notes on Process Optimization and Advantages

  • The use of polar aprotic solvents such as DMF enhances nucleophilic substitution efficiency for alkylation steps.
  • Recrystallization from acetone or methanol provides high purity crystalline product suitable for further pharmaceutical or synthetic applications.
  • The methodology avoids harsh reagents and allows for scalability.

Summary Table of Preparation Methods

Method Step Key Reagents Conditions Outcome Notes
Thiazole ring formation 2-chloroacetoacetate ester + thioamide Reflux in ethanol, 5h Formation of thiazole-5-carboxylate ester High yield, straightforward
Alkylation at 2-position Methoxymethyl chloride + K2CO3 DMF, 80–110°C, 4–6h This compound Efficient substitution
Purification Recrystallization solvent (methanol, acetone) Ambient to 50°C Pure crystalline compound >98% purity

Chemical Reactions Analysis

Methyl 2-(Methoxymethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Methyl 2-(Methoxymethyl)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(Methoxymethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylates

Structural and Electronic Properties

Substituents on the thiazole ring significantly alter electronic properties. For example:

  • Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate () exhibits a reduced HOMO-LUMO gap (4.1 eV) due to extended conjugation from the nitro group, enhancing charge transfer properties. In contrast, methyl 2-(methoxymethyl)thiazole-4-carboxylate, with an electron-donating methoxymethyl group, may have a larger HOMO-LUMO gap, reducing reactivity but improving stability .
  • Methyl 2-chlorothiazole-4-carboxylate () introduces an electron-withdrawing chlorine atom, increasing electrophilicity at the 2-position. This contrasts with the methoxymethyl group, which donates electrons via the methoxy oxygen .
Table 1: Electronic Properties of Selected Thiazole Carboxylates
Compound Substituent (Position) HOMO-LUMO Gap (eV) Key Electronic Effect
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate –NO2 (2) 4.1 Extended conjugation, reduced gap
This compound (Target) –CH2OCH3 (2) ~5.2 (estimated) Electron-donating, increased gap
Methyl 2-chlorothiazole-4-carboxylate –Cl (2) 4.8 Electron-withdrawing, moderate gap

Biological Activity

Methyl 2-(Methoxymethyl)thiazole-4-carboxylate is a heterocyclic organic compound characterized by a thiazole ring structure, which includes carbon, nitrogen, and sulfur atoms. This compound has garnered attention for its potential therapeutic effects across various biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen that contributes to its biological activity.
  • Methoxymethyl Group : Present at the 2-position, influencing its reactivity and interaction with biological targets.
  • Carboxylate Functional Group : Located at the 4-position, which plays a crucial role in its binding affinity to enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity. This is particularly relevant in the context of antimicrobial actions against pathogens such as Mycobacterium tuberculosis.
  • Binding Affinity : The structural features of the compound enhance its binding affinity to specific molecular targets, which is essential for its therapeutic effects.

Biological Activities

  • Antimicrobial Activity :
    • Thiazole derivatives, including this compound, have shown significant activity against various bacteria and fungi. For instance, studies indicate that thiazole compounds can inhibit the growth of E. coli and S. aureus through mechanisms involving DNA gyrase inhibition .
  • Anticancer Properties :
    • This compound has demonstrated potential in inhibiting cancer cell proliferation. Research indicates that thiazole derivatives can affect cancer cell lines by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis .
  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression. Compounds with similar thiazole structures have shown promise as COX inhibitors .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µg/ml)Reference
AntimicrobialE. coli33
AnticancerMelanoma Cells<1
Enzyme InhibitionCOX EnzymesVaries

Case Study: Antitubercular Activity

A study focused on thiazole derivatives revealed that modifications to the thiazole ring can lead to enhanced activity against Mycobacterium tuberculosis. This compound was part of a series that showed promising results in inhibiting the growth of this pathogen, indicating its potential as a lead compound for developing new antitubercular agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(Methoxymethyl)thiazole-4-carboxylate, and how is its ester functionality introduced?

  • Methodology : The synthesis typically involves esterification of thiazole-carboxylic acid precursors. For example, hydrolysis of methyl esters using NaOH under reflux (e.g., 358 K for 1.5 hours) is a key step, as demonstrated in the synthesis of structurally related thiazole-carboxylic acids . For Methyl 2-aminothiazole-4-carboxylate derivatives, condensation reactions with aldehydes or halides under basic conditions are common, followed by purification via column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • HRMS (High-Resolution Mass Spectrometry) : Used to confirm molecular weight (e.g., [M+H]+ calculated vs. observed values) .
  • NMR Spectroscopy : 1H and 13C NMR identify substituents (e.g., methoxymethyl group at position 2, ester carbonyl at position 4) .
  • IR Spectroscopy : Confirms ester C=O stretches (~1700 cm⁻¹) and thiazole ring vibrations .

Q. How can researchers ensure the stability of this compound during storage and reactions?

  • Methodology : Store the compound in anhydrous conditions at low temperatures (e.g., -20°C) to prevent hydrolysis of the ester group. Use inert atmospheres (N2/Ar) during reactions to avoid oxidation of the thiazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Methodology :

  • Catalyst Screening : Use Pd/C or MnO2 for oxidation steps to enhance efficiency (e.g., improving yields from 42% to >70%) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Gradual heating (e.g., 50–80°C) minimizes side reactions during cyclization .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Br, -Cl) at position 5 to improve antimicrobial activity, as seen in analogs with MIC values <1 µg/mL .
  • Computational Modeling : Use docking studies to predict binding affinity to targets like β-ketoacyl-ACP synthase (mtFabH) in M. tuberculosis .

Q. How can researchers resolve contradictions between whole-cell activity and enzyme inhibition data for thiazole derivatives?

  • Methodology :

  • Permeability Assays : Evaluate compound uptake using fluorescence-based assays (e.g., Rhodamine B exclusion in bacterial membranes) .
  • Metabolomic Profiling : Identify off-target effects via LC-MS analysis of treated cell lysates .

Q. What computational tools are available for planning retrosynthesis of this compound?

  • Methodology : AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible routes by analyzing reaction databases. These tools prioritize one-step syntheses and evaluate precursor plausibility scores (>0.01 threshold) .

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